molecular formula C11H16N2O4 B155717 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester CAS No. 1975-87-7

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester

Katalognummer: B155717
CAS-Nummer: 1975-87-7
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: HSLTZBCHVYFTBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxo-1,3-diazaspiro[45]decane-6-carboxylic acid ethyl ester is a chemical compound with a unique spirocyclic structure This compound is part of the diazaspirodecane family, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethyl chloroformate and a suitable diazaspirodecane precursor. The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base to facilitate the formation of the ethoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester stands out due to the presence of the ethoxycarbonyl group, which enhances its reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and contributes to its unique properties.

Eigenschaften

CAS-Nummer

1975-87-7

Molekularformel

C11H16N2O4

Molekulargewicht

240.26 g/mol

IUPAC-Name

ethyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-2-17-8(14)7-5-3-4-6-11(7)9(15)12-10(16)13-11/h7H,2-6H2,1H3,(H2,12,13,15,16)

InChI-Schlüssel

HSLTZBCHVYFTBO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCCC12C(=O)NC(=O)N2

Kanonische SMILES

CCOC(=O)C1CCCCC12C(=O)NC(=O)N2

Synonyme

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.